

Application Notes and Protocols for Acid-PEG2-C2-Boc Amide Coupling Reaction

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Compound of Interest		
Compound Name:	Acid-PEG2-C2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Acid-PEG2-C2-Boc** linker is a bifunctional molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This polyethylene glycol (PEG)-based linker possesses a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine.[3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the two functional groups allow for a controlled, stepwise conjugation strategy.[4][5]

The carboxylic acid moiety can be activated to form a stable amide bond with a primary or secondary amine on a target molecule. This reaction is a cornerstone of bioconjugation chemistry. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which is then available for further conjugation.[3] These application notes provide detailed protocols for the amide coupling reaction of **Acid-PEG2-C2-Boc** with an amine-containing molecule using common coupling reagents.

Data Presentation

The efficiency of the amide coupling reaction is influenced by the choice of coupling reagent, solvent, and reaction conditions. Below is a summary of typical quantitative data for amide coupling reactions involving PEG-acid linkers.



Coupling Reagent	Base (optional)	Solvent	Temperatur e (°C)	Reaction Time (h)	Typical Yield (%)
EDC/NHS	DIPEA	DMF/DCM	Room Temp	2 - 12	70 - 90
HATU	DIPEA/TEA	DMF	Room Temp	1 - 4	85 - 98
DCC/HOBt	N/A	DCM/DMF	0 to Room Temp	2 - 8	60 - 85

Note: The data presented in this table are representative values for amide coupling reactions of PEG-acid linkers and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols Protocol 1: Amide Coupling using EDC/NHS

This protocol describes the activation of the carboxylic acid group of **Acid-PEG2-C2-Boc** with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.

Materials:

- Acid-PEG2-C2-Boc
- · Amine-containing molecule
- EDC hydrochloride
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Reaction vessel
- Magnetic stirrer



- Standard laboratory glassware
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Acid-PEG2-C2-Boc (1.0 equivalent) in anhydrous DMF or DCM.
- Activation: To the solution from step 1, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to preactivate the carboxylic acid.
- Coupling: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add DIPEA (2-3 equivalents) to neutralize it. Add this solution to the activated **Acid-PEG2-C2-Boc** mixture.
- Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Work-up and Purification: Once the reaction is complete, quench the reaction by adding
 water. The product can be extracted with an organic solvent. The crude product is then
 purified by a suitable method such as flash column chromatography or preparative HPLC to
 yield the desired amide conjugate.

Protocol 2: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the amide bond formation.

Materials:

- Acid-PEG2-C2-Boc
- Amine-containing molecule
- HATU



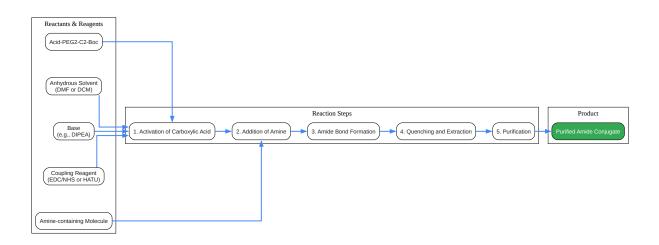
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Reaction vessel
- Magnetic stirrer
- Standard laboratory glassware
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Preparation: Under an inert atmosphere, dissolve **Acid-PEG2-C2-Boc** (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
- Activation and Coupling: To the solution from step 1, add DIPEA or TEA (2.0 equivalents).
 Stir for a few minutes, then add the amine-containing molecule (1.1 equivalents).
- Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
- Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable
 organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then
 dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
 crude product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualization



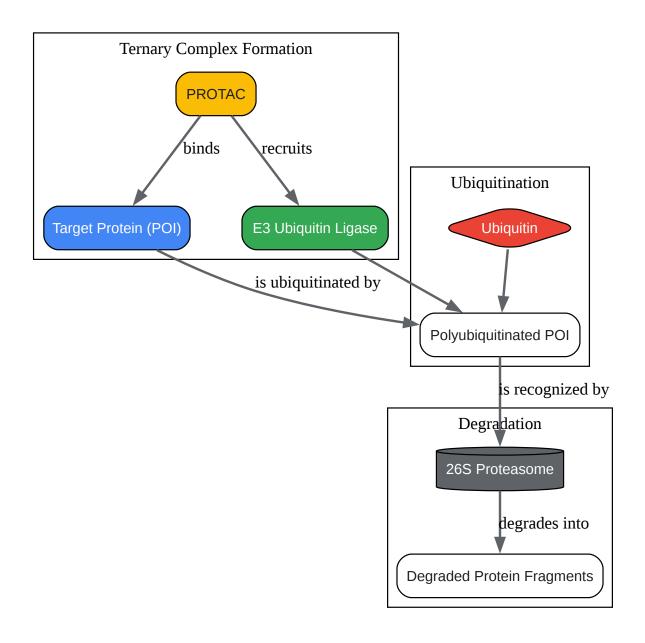


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Caption: Experimental workflow for the **Acid-PEG2-C2-Boc** amide coupling reaction.

Caption: Structure of a PROTAC utilizing the Acid-PEG2-C2-Boc linker.





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Caption: PROTAC-mediated protein degradation signaling pathway.

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